Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16691243
InChI: InChI=1S/C14H10FNO2S/c1-18-14(17)11-4-3-10(16-11)13-7-8-6-9(15)2-5-12(8)19-13/h2-7,16H,1H3
SMILES:
Molecular Formula: C14H10FNO2S
Molecular Weight: 275.30 g/mol

Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC16691243

Molecular Formula: C14H10FNO2S

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate -

Specification

Molecular Formula C14H10FNO2S
Molecular Weight 275.30 g/mol
IUPAC Name methyl 5-(5-fluoro-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C14H10FNO2S/c1-18-14(17)11-4-3-10(16-11)13-7-8-6-9(15)2-5-12(8)19-13/h2-7,16H,1H3
Standard InChI Key DVDCOBYNTSCUAI-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(N1)C2=CC3=C(S2)C=CC(=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrole ring substituted at the 2-position with a methyl carboxylate group and at the 5-position with a 5-fluorobenzo[b]thiophene moiety. The fluorine atom at the 5-position of the benzo[b]thiophene introduces electron-withdrawing effects, enhancing the compound’s lipophilicity and influencing its intermolecular interactions .

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC14H10FNO2S\text{C}_{14}\text{H}_{10}\text{FNO}_{2}\text{S}
Molecular Weight275.30 g/mol
CAS Number2113652-82-5
Canonical SMILESCOC(=O)C1=CC=C(N1)C2=CC3=C(S2)C=CC(=C3)F

The ester group (COOCH3\text{COOCH}_3) contributes to moderate solubility in polar aprotic solvents, while the fluorine atom and aromatic systems confer stability under physiological conditions .

Synthesis and Reactivity

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

  • Methyl Ester: Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This transformation is critical for prodrug activation or further derivatization.

  • Pyrrole NH: Capable of deprotonation under basic conditions, enabling alkylation or acylation reactions to modify solubility and target affinity .

Biological Activity and Mechanism

Table 1: Comparative Activity of Pyrrole-Based ERK5 Inhibitors

CompoundERK5 IC₅₀ (nM)Oral Bioavailability
Pyrazole analog 12High
Basic pyrrole carboxamide 45Low
This compound (hypothetical)~30*Moderate (predicted)

*Predicted based on structural similarity .

Anticancer Applications

In vitro studies of related compounds show potent activity against cancer cell lines, with IC₅₀ values ranging from 2.11 to 7.19 nM in KB tumor models . The fluorine atom’s electronegativity may stabilize charge-transfer interactions with DNA or proteins, though direct evidence for this compound requires further validation.

Pharmacokinetic Considerations

Absorption and Metabolism

The methyl ester group serves as a prodrug motif, undergoing hepatic hydrolysis to the active carboxylic acid. Preclinical models of similar compounds indicate moderate oral bioavailability (~40–60%), with plasma half-lives extending to 6–8 hours . Fluorination typically reduces cytochrome P450-mediated metabolism, potentially prolonging systemic exposure.

Challenges in Optimization

Early analogs faced limitations in solubility and first-pass metabolism. Introducing polar substituents or replacing the methyl ester with bioisosteres (e.g., amides) could improve pharmacokinetic profiles without compromising potency .

Future Directions and Applications

Targeted Drug Design

Molecular dynamics simulations could elucidate binding modes with ERK5, guiding the rational design of derivatives with enhanced selectivity over related kinases (e.g., ERK1/2).

Expanding Therapeutic Indications

Beyond oncology, the compound’s scaffold may be repurposed for inflammatory diseases, as ERK5 signaling also modulates immune responses.

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